(1E)-2-fluoro-1-phenylethanone oxime
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Overview
Description
N-(2-fluoro-1-phenylethylidene)hydroxylamine is an organic compound characterized by the presence of a fluoro-substituted phenylethylidene group attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2-fluoroacetophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently dehydrated to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for N-(2-fluoro-1-phenylethylidene)hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-1-phenylethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
N-(2-fluoro-1-phenylethylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-fluoro-1-phenylethylidene)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites, thereby modulating biological activity. The hydroxylamine moiety can participate in redox reactions, further influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
- N-(2-phenylethylidene)hydroxylamine
Uniqueness
N-(2-fluoro-1-phenylethylidene)hydroxylamine is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. Compared to its trifluoro and non-fluorinated analogs, this compound exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
(NZ)-N-(2-fluoro-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H8FNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8+ |
InChI Key |
OFWZPQGMRGQECG-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CF |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CF |
Origin of Product |
United States |
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